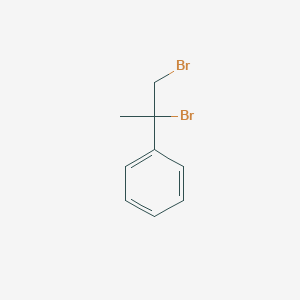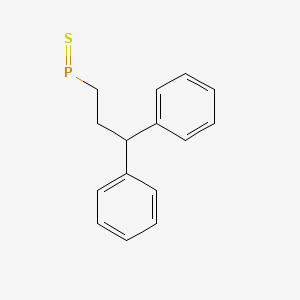
(3,3-Diphenylpropyl)phosphanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diphenylpropyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 3,3-diphenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of 3,3-diphenylpropylamine.
Substitution: Formation of various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Diphenylpropylamine: A precursor in the synthesis of (3,3-Diphenylpropyl)phosphanethione.
(3,3-Diphenylpropyl)(thioxo)phosphine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
31581-34-7 |
|---|---|
Molekularformel |
C15H15PS |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
(1-phenyl-3-thiophosphorosopropyl)benzene |
InChI |
InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
DFCZTGJGVKYOJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


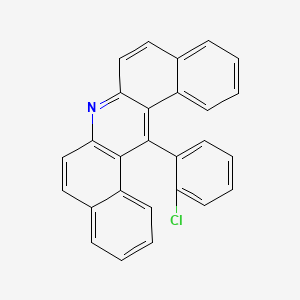
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
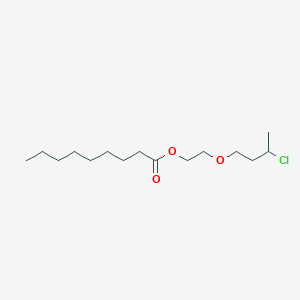

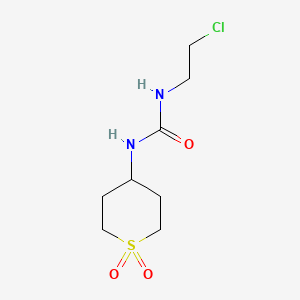
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
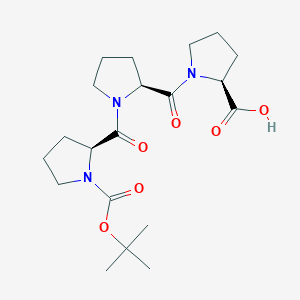
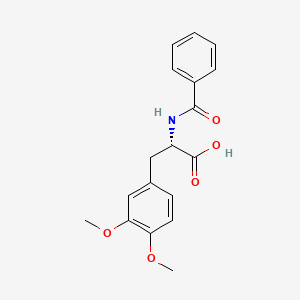



![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
